

Technical Whitepaper: Preclinical Profile of CFTR Corrector 15

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Compound of Interest

Compound Name: CFTR corrector 15

Cat. No.: B6433296

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For: Researchers, Scientists, and Drug Development Professionals

Topic: Early-Stage Preclinical Data for "**CFTR Corrector 15**" (Data modeled on the investigational compound c407)

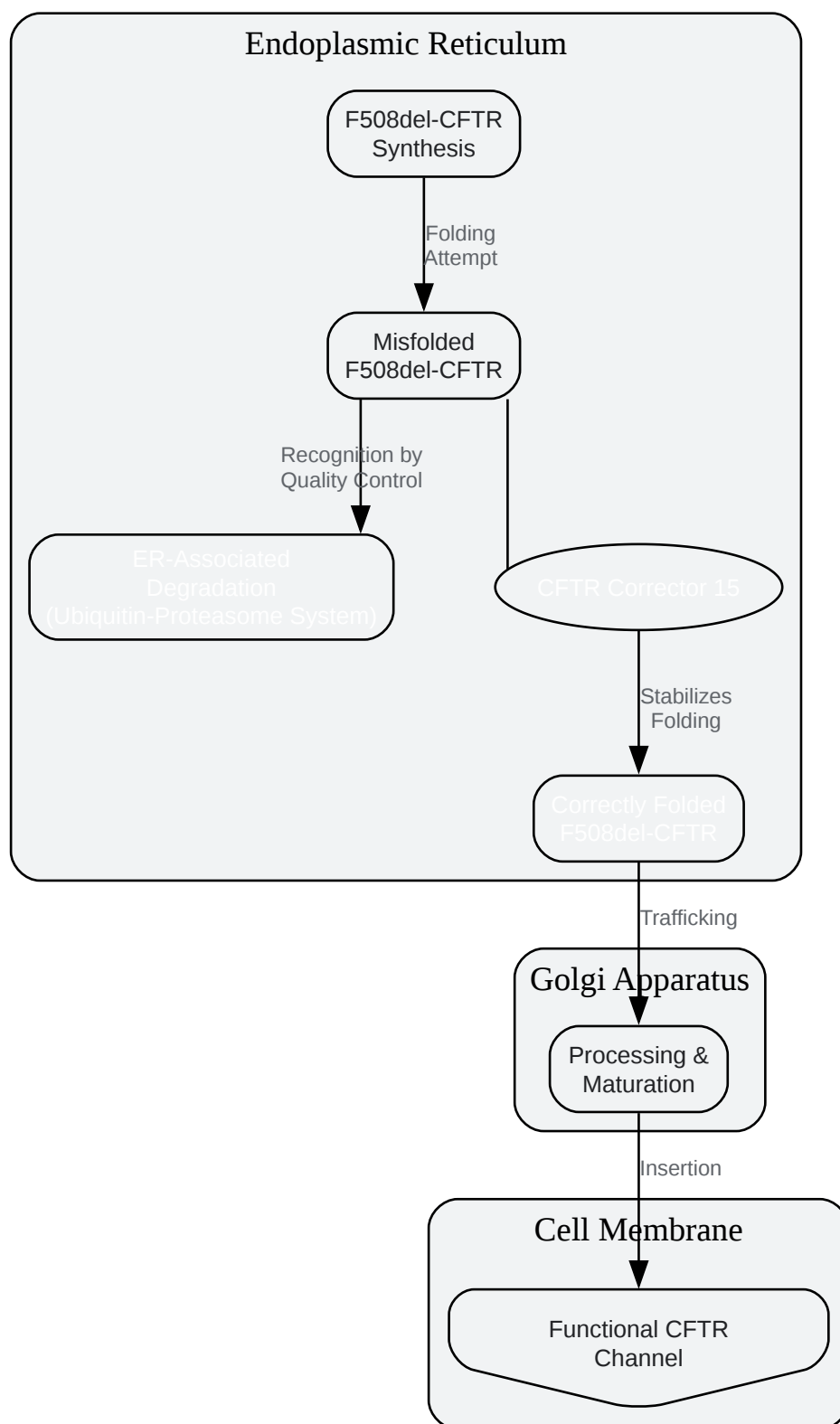
Introduction

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an anion channel critical for maintaining ionic balance across epithelial surfaces. The most prevalent mutation, F508del, leads to protein misfolding and its premature degradation, resulting in a significant reduction of functional CFTR channels at the cell surface. "**CFTR Corrector 15**" is an investigational small molecule designed to address this primary defect by promoting the correct folding and trafficking of the F508del-CFTR protein to the plasma membrane. This document provides a comprehensive summary of the early-stage preclinical data for **CFTR Corrector 15**.

Mechanism of Action

CFTR Corrector 15 is believed to act as a pharmacological chaperone. Its proposed mechanism involves direct interaction with the F508del-CFTR protein, where it occupies the space left by the deleted phenylalanine at position 508. This stabilization is thought to shield the mutant protein from the endoplasmic reticulum-associated degradation (ERAD) pathway. Furthermore, it is hypothesized that **CFTR Corrector 15** suppresses the interaction between F508del-CFTR and keratin 8, a cytoskeletal protein implicated in the retention and degradation

of the misfolded protein.[1] This dual action facilitates the proper folding of the F508del-CFTR protein, allowing it to bypass the ER quality control and traffic to the cell surface, thereby increasing the density of functional channels at the plasma membrane.[1]



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Figure 1: Proposed Mechanism of Action for **CFTR Corrector 15**.

In Vivo Efficacy in F508del Mouse Model

The efficacy of **CFTR Corrector 15** was evaluated in a murine model homozygous for the F508del-CFTR mutation. The primary endpoint was the restoration of CFTR-dependent chloride ion transport, as measured by the nasal potential difference (NPD) test.

Data Summary

| Treatment Group | Dosing Regimen | Route of Administration | CFTR Function (% of Normal) | Notes |
|-------------------|----------------------------------|-------------------------|-----------------------------|--|
| Vehicle Control | N/A | N/A | Baseline | Represents untreated F508del mice. |
| CFTR Corrector 15 | High dose, 3x daily for 3 days | Intraperitoneal (IP) | 93% | Short-term, high-dose regimen.[1] |
| CFTR Corrector 15 | Low dose, continuous for 28 days | Subcutaneous (SC) | 47% | Long-term, continuous administration.[1] |

Table 1: In Vivo Efficacy of **CFTR Corrector 15** in F508del Mice.

The results demonstrate a significant, dose-dependent restoration of CFTR function following systemic administration of **CFTR Corrector 15**.^[1] The observed increase in chloride ion flow was associated with an increased localization of the F508del-CFTR protein at the surface of nasal epithelial cells.^[1] Both short-term and long-term treatment regimens were well-tolerated, with no significant adverse effects on weight gain, mortality, or organ integrity.^[1]

Experimental Protocols

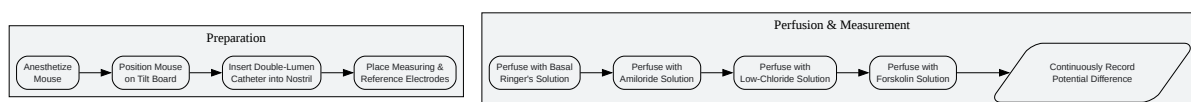
In Vivo Nasal Potential Difference (NPD) Assay

The NPD test is a well-established biomarker for in vivo CFTR function in both preclinical models and clinical trials.^[2]^[3]

Objective: To measure CFTR-dependent ion transport across the nasal epithelium in mice.

Procedure:

- Anesthesia: Mice are anesthetized via intraperitoneal injection of ketamine and xylazine.[3]
- Catheter Placement: A double-lumen catheter is inserted into one nostril for continuous perfusion of solutions.[2][4]
- Electrode Placement: A measuring electrode is placed in the perfusion catheter, and a reference electrode is placed in the subcutaneous space.
- Perfusion Sequence: The nasal mucosa is perfused sequentially with different buffered salt solutions to isolate and measure the activity of specific ion channels. A typical sequence is:
 - Basal Ringer's Solution: To establish a baseline potential difference.
 - Amiloride-containing Solution: To block the epithelial sodium channel (ENaC) and isolate the contribution of other channels.
 - Low-Chloride Solution with Amiloride: To create a chloride gradient that drives chloride secretion through CFTR.
 - Forskolin-containing Solution: To activate CFTR through cAMP stimulation.
- Data Acquisition: The potential difference is continuously recorded throughout the perfusion sequence. The change in potential difference in response to the low-chloride and forskolin solutions is indicative of CFTR function.



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